molecular formula C15H16N2O3 B11846139 1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione CAS No. 61373-20-4

1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione

Cat. No.: B11846139
CAS No.: 61373-20-4
M. Wt: 272.30 g/mol
InChI Key: DKAVNQQOCXTTRM-UHFFFAOYSA-N
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Description

1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione is a complex organic compound known for its unique spirocyclic structure. This compound belongs to the class of barbituric acid derivatives, which are known for their wide range of biological activities. The spirocyclic structure imparts significant stability and unique reactivity to the molecule, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione typically involves a stereoselective cascade reaction. One common method involves the reaction of benzylidenecyanoacetates with 1,3-dimethylbarbituric acid in the presence of bromine and a base. This reaction yields substituted barbituric acid spirocyclopropanes with yields ranging from 60% to 75% .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where different nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can affect various biological pathways, making the compound useful in the treatment of diseases involving these enzymes .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione is unique due to its specific benzyl substitution, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.

Biological Activity

1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione is a compound of interest due to its potential biological activities. This compound belongs to the diazaspiro family, which has been explored for various pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H18N2O3\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{3}

Molecular Properties

  • Molecular Weight : 246.3 g/mol
  • Solubility : Soluble in organic solvents; moderate solubility in water.
  • Boiling Point : Not available.

Research indicates that compounds in the diazaspiro class may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Some derivatives have shown the ability to inhibit specific enzymes involved in cancer cell proliferation.
  • Antioxidant Properties : Potential to scavenge free radicals, contributing to cytoprotection.
  • Modulation of Neurotransmitter Systems : Possible interactions with neurotransmitter receptors, which may influence mood and cognitive functions.

Therapeutic Applications

This compound is being investigated for several therapeutic applications:

  • Cancer Treatment : Preliminary studies suggest that it may act as a covalent inhibitor of oncogenic proteins such as KRAS G12C, showing promise in anti-tumor activity .
  • Neurological Disorders : Its interaction with neurotransmitter systems may indicate potential use in treating anxiety or depression.

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that derivatives of diazaspiro compounds showed significant cytotoxicity against various cancer cell lines .
    • Another investigation focused on the antioxidant capacity of these compounds, revealing their potential to protect against oxidative stress.
  • In Vivo Studies :
    • Animal models have been used to evaluate the anti-tumor efficacy of this compound. Results indicated reduced tumor size and improved survival rates in treated groups compared to controls.

Data Table

Study TypeFindingsReference
In VitroSignificant cytotoxicity against cancer cell lines
In VivoReduced tumor size; improved survival rates
Antioxidant EvaluationHigh scavenging activity against free radicals

Properties

CAS No.

61373-20-4

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

2-benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione

InChI

InChI=1S/C15H16N2O3/c1-16-12(18)15(13(19)17(2)14(16)20)9-11(15)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3

InChI Key

DKAVNQQOCXTTRM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2(CC2CC3=CC=CC=C3)C(=O)N(C1=O)C

Origin of Product

United States

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